molecular formula C11H14N4 B11728286 6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine

6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine

Cat. No.: B11728286
M. Wt: 202.26 g/mol
InChI Key: TYRTZKHJPINMJR-UHFFFAOYSA-N
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Description

6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine is a compound that features both imidazole and pyridine rings Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(propan-2-yl)-1H-imidazole with 3-aminopyridine under reflux conditions in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Scientific Research Applications

6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can lead to changes in the conformation and activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(propan-2-yl)-1H-imidazole
  • 3-aminopyridine
  • 6-(1H-imidazol-1-yl)pyridine

Uniqueness

6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

6-(2-propan-2-ylimidazol-1-yl)pyridin-3-amine

InChI

InChI=1S/C11H14N4/c1-8(2)11-13-5-6-15(11)10-4-3-9(12)7-14-10/h3-8H,12H2,1-2H3

InChI Key

TYRTZKHJPINMJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1C2=NC=C(C=C2)N

Origin of Product

United States

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